molecular formula C18H16INO3 B11682718 ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11682718
M. Wt: 421.2 g/mol
InChI Key: XICGGQLQBXELAW-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the iodination of a phenyl ring, followed by the formation of the indole core through cyclization reactions. The final steps involve esterification to introduce the ethyl carboxylate group and hydroxylation to add the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents that facilitate the reactions efficiently. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate
  • Ethyl 5-hydroxy-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylate
  • Ethyl 5-hydroxy-1-(4-fluorophenyl)-2-methyl-1H-indole-3-carboxylate

Uniqueness

Ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16INO3

Molecular Weight

421.2 g/mol

IUPAC Name

ethyl 5-hydroxy-1-(4-iodophenyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C18H16INO3/c1-3-23-18(22)17-11(2)20(13-6-4-12(19)5-7-13)16-9-8-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3

InChI Key

XICGGQLQBXELAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)I)C

Origin of Product

United States

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